molecular formula C11H10N2O2 B1439067 Ethyl quinazoline-2-carboxylate CAS No. 869299-42-3

Ethyl quinazoline-2-carboxylate

Cat. No.: B1439067
CAS No.: 869299-42-3
M. Wt: 202.21 g/mol
InChI Key: QFABTMLXPTVXSX-UHFFFAOYSA-N
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Description

Ethyl quinazoline-2-carboxylate is a quinazoline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 .


Synthesis Analysis

Quinazoline derivatives can be synthesized from anthranilamide and ethyl oxalate . The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H10N2O2 . The SMILES string representation is O=C(OCC)C1=NC2=CC=CC=C2C=N1 .


Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased interest in their synthesis and bioactivity research . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 218.21 g/mol .

Scientific Research Applications

  • Antimicrobial and Antiviral Properties : Various derivatives of ethyl quinazoline-2-carboxylate have shown promising results in antimicrobial and antiviral studies. For instance, some derivatives have been evaluated for their potential effectiveness against specific viral infections, including SARS-CoV-2, which is responsible for COVID-19​​.

  • Antioxidant Applications : In addition to their antimicrobial properties, these compounds have also been studied for their antioxidant capabilities. The relevance of antioxidants in various medical and health contexts, particularly in combating oxidative stress-related diseases, makes this an important area of investigation​​.

Safety and Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

Quinazoline derivatives have drawn attention due to their significant biological activities . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising direction . This approach could lead to the development of new drugs or drug candidates .

Mechanism of Action

Target of Action

The primary targets of Ethyl quinazoline-2-carboxylate are currently unknown. As a derivative of quinazoline, it may share similar targets with other quinazoline compounds . .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives . These interactions could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

This compound may affect various biochemical pathways due to its potential interactions with multiple targets. Quinazoline derivatives have been shown to impact a broad range of biological activities, suggesting that this compound could similarly influence multiple pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinazoline derivatives, it is plausible that this compound could have a wide range of effects at the molecular and cellular levels . More research is needed to elucidate these effects.

Biochemical Analysis

Biochemical Properties

Ethyl quinazoline-2-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and induction of apoptosis . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides, amino acids, and other biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . For example, this compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and subsequent effects on DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of this compound within specific tissues or organelles . For instance, binding to specific transporters can enhance the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or nucleus.

Properties

IUPAC Name

ethyl quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABTMLXPTVXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653759
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869299-42-3
Record name Ethyl quinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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